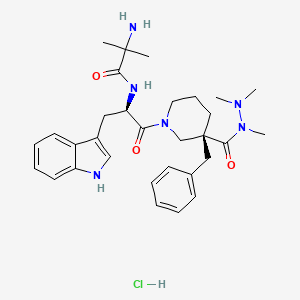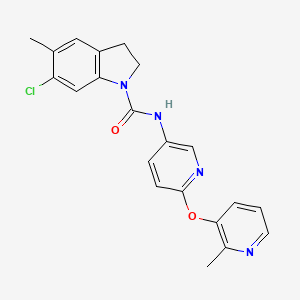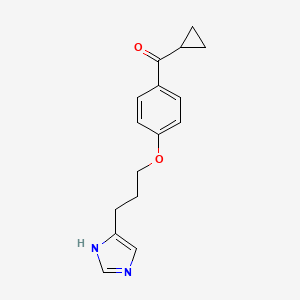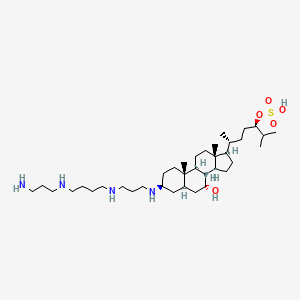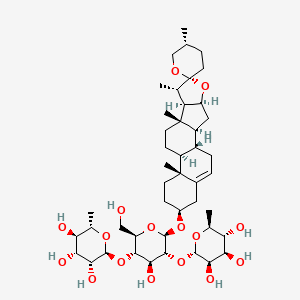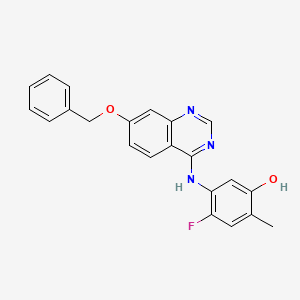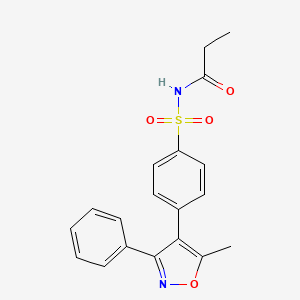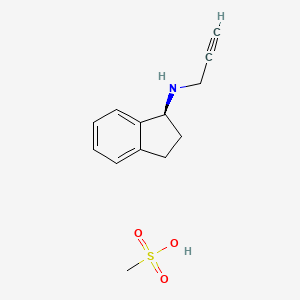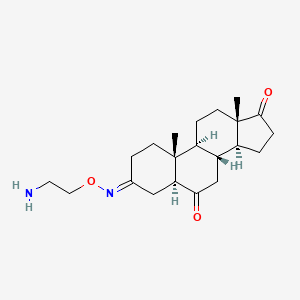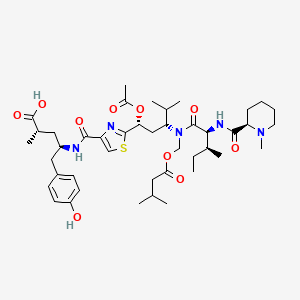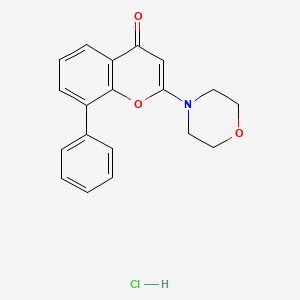
LY-294,002 hydrochloride
描述
LY-294,002 hydrochloride is a morpholine-containing chemical compound that is a potent inhibitor of numerous proteins, and a strong inhibitor of phosphoinositide 3-kinases (PI3Ks) . It is generally considered a non-selective research tool, and should not be used for experiments aiming to target PI3K uniquely .
Synthesis Analysis
LY-294,002 hydrochloride is a derivative of the flavonoid, quercetin . It elicits higher inhibition on the enzyme phosphoinositide 3-kinase (PI3K) .Molecular Structure Analysis
The molecular formula of LY-294,002 hydrochloride is C19H17NO3.HCl . The molecular weight is 343.80 g/mol .Chemical Reactions Analysis
LY-294,002 hydrochloride is a prototypical PI 3-kinase inhibitor. It also inhibits other kinases including, CK2, mTOR, PLK1, PIM1, and PIM3 .Physical And Chemical Properties Analysis
LY-294,002 hydrochloride is a crystalline solid; granular or powder in form . It is very poorly soluble in water; maximum solubility in plain water is estimated to be about 100-150 µM . It is soluble in DMSO at 20 mg/mL with warming; soluble in ethanol at 8 mg/mL with warming .科学研究应用
Cancer Research
LY-294,002 hydrochloride: is widely used in cancer research due to its ability to inhibit phosphoinositide 3-kinase (PI3K). This inhibition can lead to the suppression of tumor growth and induction of apoptosis in various cancer cell lines, including human lung cancer cells and colon cancer cells .
Stem Cell Biology
This compound plays a significant role in stem cell research. It has been shown to suppress the proliferation of murine embryonic stem cells (mESCs) and induce apoptosis, which is crucial for understanding stem cell maintenance and differentiation .
Autophagy Studies
Autophagy, a cellular degradation process, is another area where LY-294,002 hydrochloride finds application. It inhibits autophagic sequestration in rat hepatocytes and affects autophagy in mesenchymal stem cells (MSCs), providing insights into the mechanisms of this vital cellular process .
Cardiovascular Research
In cardiovascular research, LY-294,002 hydrochloride has been used to study the AKT signaling pathway in cardiac cells. It helps in understanding the molecular mechanisms underlying various cardiovascular diseases .
Molecular Biology
The compound is also utilized in molecular biology for its ability to inhibit nonhomologous DNA end-joining (NHEJ) activity of DNA-PKcs, a key enzyme involved in DNA repair processes .
Cell Signaling
LY-294,002 hydrochloride: is instrumental in dissecting cell signaling pathways. By inhibiting PI3K/AKT signaling in fibroblasts, researchers can unravel the complex signaling networks that regulate cell growth and survival .
作用机制
Target of Action
LY-294,002 hydrochloride is a potent inhibitor of numerous proteins, with a strong inhibitory effect on phosphoinositide 3-kinases (PI3Ks) . The primary targets of LY-294,002 hydrochloride are the Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and the Serine/threonine-protein kinase pim-1 . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
LY-294,002 hydrochloride acts on the ATP-binding site of its targets . It is a reversible inhibitor of PI3K , meaning it can bind to and dissociate from its target. This is in contrast to other inhibitors like wortmannin, which bind irreversibly .
Biochemical Pathways
The inhibition of PI3K by LY-294,002 hydrochloride affects several downstream pathways. One of the most significant is the Akt signaling pathway , which is involved in cell survival and growth . By inhibiting PI3K, LY-294,002 hydrochloride can reduce Akt signaling, potentially leading to reduced cell growth and survival .
Pharmacokinetics
It is known that the compound is cell-permeable , which suggests it can readily cross cell membranes to reach its intracellular targets.
Result of Action
The inhibition of PI3K by LY-294,002 hydrochloride has several cellular effects. It can elevate the expression of autophagosomal protein LC3 and promote apoptosis in gastric and nasopharyngeal cancer cells . It also inhibits nuclear factor kappa B signaling in macrophages . Additionally, it modulates action potential repolarization and improves myocyte contractility .
安全和危害
未来方向
属性
IUPAC Name |
2-morpholin-4-yl-8-phenylchromen-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3.ClH/c21-17-13-18(20-9-11-22-12-10-20)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14;/h1-8,13H,9-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZQSRICUOWBLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474691 | |
| Record name | 2-Morpholin-4-yl-8-phenylchromen-4-one;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
LY-294,002 hydrochloride | |
CAS RN |
934389-88-5 | |
| Record name | 2-Morpholin-4-yl-8-phenylchromen-4-one;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



